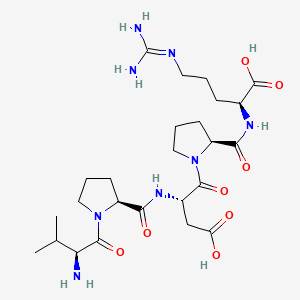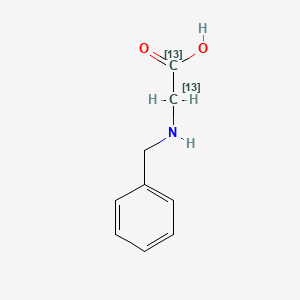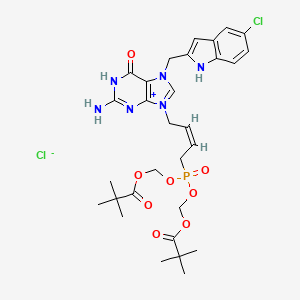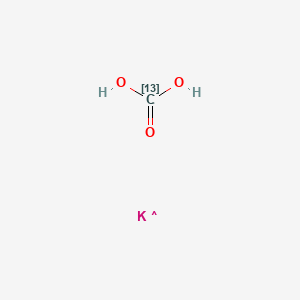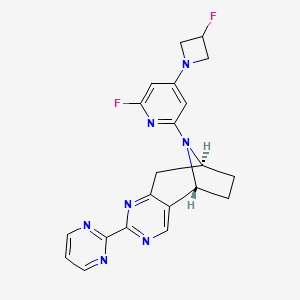
Hbv-IN-34
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hbv-IN-34 is a potent inhibitor of Hepatitis B virus surface antigen production. It demonstrates remarkable in vitro anti-Hepatitis B virus efficacy with half-maximal effective concentration values of 0.018 micromolar for Hepatitis B virus DNA and 0.044 micromolar for Hepatitis B virus surface antigen . This compound is primarily used in research settings to investigate its potential as a therapeutic agent against Hepatitis B virus infections.
Métodos De Preparación
The synthetic routes and reaction conditions for Hbv-IN-34 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions optimized for high yield and purity . Industrial production methods for this compound are likely to involve large-scale synthesis techniques, but specific details are proprietary and not disclosed in public domains.
Análisis De Reacciones Químicas
Hbv-IN-34 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are tailored to maintain the integrity of the compound while achieving the desired chemical transformations . Major products formed from these reactions include derivatives of this compound that retain its inhibitory properties against Hepatitis B virus surface antigen production .
Aplicaciones Científicas De Investigación
Hbv-IN-34 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and optimization of antiviral compounds. In biology, it serves as a tool to investigate the mechanisms of Hepatitis B virus replication and inhibition . In medicine, this compound is explored for its potential therapeutic applications in treating Hepatitis B virus infections . Additionally, it has industrial applications in the development of antiviral drugs and diagnostic tools for Hepatitis B virus .
Mecanismo De Acción
The mechanism of action of Hbv-IN-34 involves the inhibition of Hepatitis B virus surface antigen production. This compound targets specific molecular pathways involved in the replication and expression of Hepatitis B virus . By interfering with these pathways, this compound effectively reduces the levels of Hepatitis B virus DNA and surface antigen in infected cells . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with viral polymerase and other key proteins essential for Hepatitis B virus replication .
Comparación Con Compuestos Similares
Hbv-IN-34 is unique in its high potency and specificity for inhibiting Hepatitis B virus surface antigen production. Similar compounds include Hbv-IN-41 and Hbv-IN-38, which also exhibit antiviral properties against Hepatitis B virus . this compound stands out due to its lower half-maximal effective concentration values, indicating higher efficacy at lower doses . Other similar compounds include Tenofovir Disoproxil Fumarate and Telbivudine, which are used in clinical settings for treating Hepatitis B virus infections . These compounds differ in their mechanisms of action and pharmacokinetic properties, but all aim to reduce viral load and improve patient outcomes.
Propiedades
Fórmula molecular |
C21H19F2N7 |
|---|---|
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
(1R,9S)-12-[6-fluoro-4-(3-fluoroazetidin-1-yl)pyridin-2-yl]-5-pyrimidin-2-yl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene |
InChI |
InChI=1S/C21H19F2N7/c22-12-10-29(11-12)14-7-18(23)28-19(8-14)30-13-2-3-17(30)15-9-26-21(27-16(15)6-13)20-24-4-1-5-25-20/h1,4-5,7-9,12-13,17H,2-3,6,10-11H2/t13-,17+/m0/s1 |
Clave InChI |
TZXCPNSNEWHLJS-SUMWQHHRSA-N |
SMILES isomérico |
C1C[C@@H]2C3=CN=C(N=C3C[C@H]1N2C4=NC(=CC(=C4)N5CC(C5)F)F)C6=NC=CC=N6 |
SMILES canónico |
C1CC2C3=CN=C(N=C3CC1N2C4=NC(=CC(=C4)N5CC(C5)F)F)C6=NC=CC=N6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


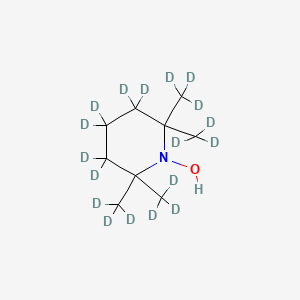

![2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12391684.png)
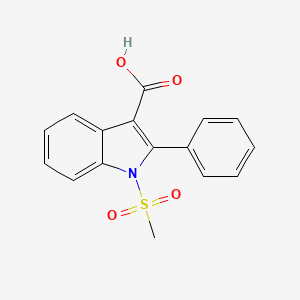
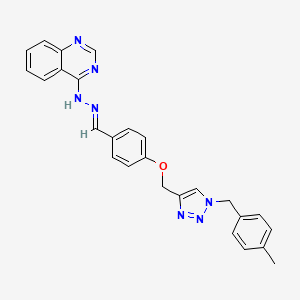


![N-[1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391717.png)
